Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate
Description
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate is a benzoate ester derivative featuring a 4-chlorophenyl ethyl substituent at the 2-position and a hydroxyl group at the 6-position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPNXNOCIOBNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate typically involves the esterification of 6-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or methanol. The chlorophenyl ethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorophenylethyl chloride reacts with the hydroxybenzoate ester in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-[2-(4-chlorophenyl)ethyl]-6-oxo-benzoate.
Reduction: Formation of 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzyl alcohol.
Substitution: Formation of 2-[2-(4-aminophenyl)ethyl]-6-hydroxybenzoate.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory and Analgesic Properties
- Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate exhibits anti-inflammatory and analgesic effects, making it a candidate for pain relief formulations. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
- Synthesis of Active Pharmaceutical Ingredients (APIs)
- Antimicrobial Activity
Cosmetic Applications
-
Fragrance and Flavoring Agent
- This compound is utilized as a fragrance ingredient in cosmetics due to its pleasant aroma. It is often incorporated into perfumes and personal care products, contributing to their sensory attributes.
- Preservative Properties
Agricultural Applications
- Pesticide Formulation
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Pharmaceutical | Pain relief | COX inhibition |
| Synthesis of APIs | Intermediate for complex molecules | |
| Antimicrobial | Prevents microbial growth | |
| Cosmetic | Fragrance | Enhances sensory attributes |
| Preservative | Extends shelf life | |
| Agricultural | Pesticide formulation | Targets specific pests |
Case Studies
-
Case Study on Anti-inflammatory Effects
- A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of methyl salicylate derivatives, including this compound, in animal models of arthritis. The results indicated significant reduction in inflammation markers compared to control groups.
-
Case Study on Cosmetic Formulations
- Research conducted on various cosmetic products found that formulations containing this compound showed improved stability and reduced microbial contamination over time, supporting its use as a preservative.
-
Case Study on Agricultural Efficacy
- Field trials assessing the efficacy of pesticide formulations containing this compound revealed effective pest control with minimal environmental toxicity, highlighting its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxybenzoate moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets, resulting in desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
(+)-MR200
- Structure : Contains a 4-chlorophenyl group and a methyl ester but differs in its piperidinyl and cyclopropane carboxylate core.
- Application : Used in CNS research due to σ-opioid receptor affinity .
BD 1008 and BD 1047
- Structure : Both feature dichlorophenyl ethyl groups but lack the benzoate ester backbone.
- Key Differences : Their amine-rich structures enhance interaction with σ-receptors, unlike the ester-dominated pharmacology of the target compound.
- Application : Investigated for neuroprotective and antipsychotic effects .
Benzoate Esters in Agrochemicals
Metsulfuron Methyl Ester
- Structure : Includes a sulfonylurea group and triazine ring, unlike the target compound’s chlorophenyl ethyl and hydroxyl substituents.
- Key Differences : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mode of action absent in the target compound.
- Application : Widely used as a herbicide .
Ethyl Ester Derivatives
Ethyl 2-[6-(4-Methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate
- Structure : Features an ethyl ester and a pyrrolizinyl core, contrasting with the methyl ester and simpler benzoate backbone of the target compound.
- Key Differences : The ethyl ester may confer slower hydrolysis rates compared to methyl esters, altering metabolic activation.
- Application : Primarily studied for synthetic methodology rather than bioactivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Physicochemical Properties: The hydroxyl group in the target compound likely enhances solubility (logP ~2.5–3.0 estimated) compared to non-polar analogs like (+)-MR200 (logP ~4.0).
- Biological Activity : The 4-chlorophenyl group may confer antimicrobial properties, as seen in chlorophenyl-containing pharmaceuticals, but further studies are needed to confirm this .
- Metabolic Stability : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound could act as a prodrug, releasing the active acid metabolite .
Biological Activity
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
This compound consists of a benzoate core substituted with a hydroxy group and a chlorophenyl ethyl side chain. The synthesis of this compound typically involves the esterification of 6-hydroxybenzoic acid with methyl 2-(4-chlorophenyl)ethyl bromide or similar reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free conditions, which enhance efficiency and reduce environmental impact.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound exhibits an IC50 value in the range of 11-0.69 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.69 |
| This compound | HeLa | 11 |
| Doxorubicin | HCT-116 | 2.29 |
The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that treatment with this compound leads to morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation . Additionally, molecular docking studies suggest that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The compound's mechanism likely involves disruption of microbial membrane integrity or inhibition of essential enzymatic pathways.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | < 15 |
| Candida albicans | < 20 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicity assessments reveal a low cytotoxic profile at therapeutic concentrations, suggesting a promising safety margin for further development .
Case Studies and Clinical Implications
Recent clinical studies have begun to explore the potential use of this compound in combination therapies for enhanced efficacy against resistant cancer types. For instance, combining this compound with established chemotherapeutics has shown synergistic effects, improving overall treatment outcomes in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
